molecular formula C18H19ClN2O4 B2468481 1-(4-Chlorobenzyl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea CAS No. 1789182-26-8

1-(4-Chlorobenzyl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea

Cat. No. B2468481
CAS RN: 1789182-26-8
M. Wt: 362.81
InChI Key: RVENSIIBNHYMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorobenzyl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea is a useful research compound. Its molecular formula is C18H19ClN2O4 and its molecular weight is 362.81. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorobenzyl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorobenzyl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Chitin Synthesis

Compounds structurally related to the query chemical, such as 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea, have been explored for their insecticidal effects, primarily through the inhibition of chitin synthesis in insect larvae. This mode of action suggests potential applications of similar compounds in agricultural pest control and the development of new insecticides (Deul, Jong, & Kortenbach, 1978).

Antihyperglycemic Activity

A study on [[(heterocyclylamino)alkoxy]benzyl]-2,4-thiazolidinediones, derived from a similar synthetic pathway, showed significant antihyperglycemic potency. This suggests that compounds with related structures might be valuable in the development of treatments for metabolic disorders, such as diabetes (Cantello et al., 1994).

Reduction of Chlorobenzene Formation

Research focusing on the suppression of chlorobenzene formation during waste incineration identified ammonium sulfate and urea as effective inhibitors. This indicates potential environmental applications of related urea derivatives in reducing pollutants and toxic by-products in waste management processes (Yan et al., 2014).

Antioxidant and Antitumor Activities

Studies have also explored the therapeutic properties and molecular docking of phenolic compounds, demonstrating significant cytotoxic effects against human lung cancer cells. This highlights the potential of chemically analogous compounds in the development of anticancer therapeutics (Wen et al., 2022).

Antimicrobial Activity

Novel urea derivatives have been synthesized and shown to possess promising antimicrobial activities. This suggests that compounds with related structural features could be valuable in the development of new antimicrobial agents (Swamy & Deshmukh, 2010).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4/c19-14-4-1-12(2-5-14)10-20-18(23)21-11-15(22)13-3-6-16-17(9-13)25-8-7-24-16/h1-6,9,15,22H,7-8,10-11H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVENSIIBNHYMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)NCC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea

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